molecular formula C14H5Cl5O4 B14549305 2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid CAS No. 62025-08-5

2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid

Cat. No.: B14549305
CAS No.: 62025-08-5
M. Wt: 414.4 g/mol
InChI Key: JECUCHDBPYZLKD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms and a hydroxybenzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxybenzoyl group. One common method involves the chlorination of benzoic acid derivatives using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated aromatic structure allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The hydroxybenzoyl group may also participate in hydrogen bonding and other interactions that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid is unique due to the presence of both chlorinated and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other chlorinated aromatic compounds .

Properties

CAS No.

62025-08-5

Molecular Formula

C14H5Cl5O4

Molecular Weight

414.4 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H5Cl5O4/c15-4-1-2-6(20)5(3-4)13(21)7-8(14(22)23)10(17)12(19)11(18)9(7)16/h1-3,20H,(H,22,23)

InChI Key

JECUCHDBPYZLKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)O

Origin of Product

United States

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